Enhanced Uranium(VI) Extraction from Phosphoric Acid with Unsymmetrical Phosphine Oxides
Unsymmetrical tertiary phosphine oxides, a class that includes phosphine oxide, dibutylhexyl-, are explicitly identified as superior extractants for uranium(VI) recovery from wet-process phosphoric acid compared to symmetrical counterparts [1]. A patent covering the use of unsymmetrical trialkylphosphine oxide mixtures (containing components with the general formula RR'R''PO where R, R', R'' are saturated hydrocarbons of 6–16 carbons and at least one group differs) claims enhanced selectivity and extraction efficiency over symmetrical phosphine oxides such as TOPO [1]. The improvement is attributed to the optimized balance between hydrophobicity and steric accessibility of the phosphoryl oxygen for metal coordination [2].
| Evidence Dimension | Uranium(VI) extraction efficiency from wet-process phosphoric acid |
|---|---|
| Target Compound Data | Unsymmetrical phosphine oxides (including dibutylhexyl-) exhibit improved selectivity and recovery versus symmetrical analogs |
| Comparator Or Baseline | Symmetrical trialkylphosphine oxides (e.g., TOPO) |
| Quantified Difference | Not numerically specified in source; improvement is described qualitatively as enhanced selectivity |
| Conditions | Wet-process phosphoric acid solutions (typical concentration ~5.3 M H3PO4) with dialkylphosphoric acid synergist |
Why This Matters
This class-level advantage validates the selection of unsymmetrical phosphine oxides for uranium recovery processes, where symmetrical extractants may yield lower purity or require additional purification steps.
- [1] Rickelton, W. A. Uranium recovery from wet process phosphoric acid unsymmetrical phosphine oxides. U.S. Patent No. 4,778,663, 1988. View Source
- [2] Beltrami, D., Chagnes, A., Mokhtari, H., Courtaud, B., Cote, G. Solvent extraction studies of uranium(VI) from phosphoric acid: Role of synergistic reagents in mixture with bis(2-ethylhexyl) phosphoric acid. Hydrometallurgy, 2014, 144–145, 207–214. doi:10.1016/j.hydromet.2014.02.012. View Source
